molecular formula C10H14N2O2 B1374046 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one CAS No. 1343917-56-5

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one

Cat. No. B1374046
CAS RN: 1343917-56-5
M. Wt: 194.23 g/mol
InChI Key: MMUFYWSXWOOCOY-UHFFFAOYSA-N
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Description

“4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one” is a chemical compound with the CAS Number: 1343917-56-5 . It has a molecular weight of 194.23 . The compound is in liquid form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H14N2O2/c1-2-9-11-10(14-12-9)7-3-5-8(13)6-4-7/h7H,2-6H2,1H3 . This indicates that the compound has a cyclohexanone ring with a 1,2,4-oxadiazol-5-yl group attached to it .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.23 . It is in liquid form . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Antimicrobial Properties

Compounds featuring the oxadiazole moiety, such as 1,3,4-oxadiazoles, have been found to exhibit significant biological activities, including antimicrobial properties. Research by Jafari et al. (2017) highlights the synthesis of 2,5 disubstituted 1,3,4-oxadiazole derivatives, demonstrating their remarkable antibacterial activities against common pathogens like Staphylococcus aureus and Escherichia coli (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017). This indicates the potential of oxadiazole derivatives in developing new antimicrobial agents.

Chemical Synthesis and Structural Studies

The synthesis of complex molecules often involves oxadiazole derivatives due to their unique chemical properties. Kavitha et al. (2006) synthesized a compound involving oxadiazole and studied its crystal structure, indicating the importance of these derivatives in structural chemistry and material science (Kavitha et al., 2006).

Radical-Based Synthetic Routes

Oxadiazole compounds are also pivotal in radical-based synthetic routes. Research by Qin and Zard (2015) showcased the preparation of O-Ethyl S-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl xanthate, leading to the creation of trifluoromethyl-substituted derivatives with medicinal relevance (Qin & Zard, 2015).

Corrosion Inhibition

Interestingly, derivatives of 1,3,4-oxadiazoles have been studied for their corrosion inhibition properties. Ammal, Prajila, and Joseph (2018) explored the effect of substituents on the corrosion inhibition of benzimidazole bearing 1, 3, 4-oxadiazoles, revealing their potential in protecting metals from corrosion in industrial applications (Ammal, Prajila, & Joseph, 2018).

Interaction with Solvents

The interaction of oxadiazole derivatives with solvents and the effect on their spectral properties is another area of interest. Kara et al. (2021) synthesized novel oxadiazole compounds and analyzed the solvent effects on their infrared spectra, contributing to the understanding of solvent-compound interactions in chemical processes (Kara et al., 2021).

Apoptosis Induction and Anticancer Properties

Finally, the potential of oxadiazole derivatives in medical applications, particularly in cancer treatment, has been explored. Zhang et al. (2005) discovered that certain oxadiazole derivatives could induce apoptosis in cancer cells, offering a potential pathway for developing new anticancer drugs (Zhang et al., 2005).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-9-11-10(14-12-9)7-3-5-8(13)6-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUFYWSXWOOCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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